molecular formula C20H14O3 B5248229 3-(benzyloxy)-6H-benzo[c]chromen-6-one

3-(benzyloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5248229
M. Wt: 302.3 g/mol
InChI Key: VABIAROAZJNLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family. This compound is characterized by the presence of a benzyloxy group attached to the 3-position of the benzo[c]chromen-6-one core structure. Benzo[c]chromen-6-ones are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the advanced synthetic methods for benzo[c]chromen-6-ones involves a transition-metal-free, mild base-promoted domino reaction of substituted 2-hydroxychalcones with β-ketoesters. This method utilizes cesium carbonate (Cs₂CO₃) as a promoter and involves a sequence of reactions including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . Another efficient method involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and 1,3-butadiene .

Industrial Production Methods

Industrial production methods for 3-(benzyloxy)-6H-benzo[c]chromen-6-one are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(benzyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[c]chromen-6-one have been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyloxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyloxy group at the 3-position allows for targeted modifications and functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-phenylmethoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABIAROAZJNLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-(benzyloxy)-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-(benzyloxy)-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-(benzyloxy)-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-(benzyloxy)-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.